molecular formula C28H29N7O B562160 N-Desmethyl Imatinib-d8 CAS No. 1185103-28-9

N-Desmethyl Imatinib-d8

カタログ番号: B562160
CAS番号: 1185103-28-9
分子量: 487.637
InChIキー: BQQYXPHRXIZMDM-DBVREXLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl Imatinib-d8 is a deuterium-labeled isotopologue of N-desmethyl imatinib, the primary active metabolite of the tyrosine kinase inhibitor imatinib. It is widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify imatinib and its metabolites in pharmacokinetic studies . The deuterium labeling (eight deuterium atoms) enhances detection specificity by distinguishing the compound from its non-deuterated counterpart in biological matrices . Structurally, it retains the core pharmacophore of imatinib but lacks a methyl group on the piperazine ring, a modification introduced during cytochrome P450 (CYP)-mediated metabolism .

準備方法

Chemical Synthesis and Deuteration Strategies

ParameterValue/DescriptionSource
Starting MaterialN-Desmethyl Imatinib
Deuterating AgentPiperazine-d8
Reaction Temperature25–40°C
SolventAnhydrous DMF or THF
Reaction Time48–72 hours
Deuteration Efficiency≥98% (confirmed by LC-MS)

Purification and Analytical Characterization

Post-synthesis purification is critical to achieving the high isotopic purity required for analytical applications.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/ammonium formate buffer (pH 3.5) mobile phase is the gold standard for isolating N-Desmethyl Imatinib-d8. The method resolves the deuterated compound from non-deuterated impurities, achieving a purity of >99% .

Mass Spectrometric Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) confirms deuteration efficiency. The molecular ion [M+H]+ for this compound appears at m/z 487.294, distinct from the non-deuterated analog (m/z 479.576) . Key fragmentation patterns include the loss of the pyrimidine moiety (m/z 394.10) and the deuterated piperazine fragment (m/z 117.12) .

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₂₁D₈N₇O
Molecular Weight487.63 g/mol
CAS Number1185103-28-9
Melting Point97–103°C
LogP4.66
Solubility in DMSO≥10 mM

While this compound is primarily used as an analytical reference standard, its formulation for in vivo studies requires careful optimization.

Stock Solution Preparation

A standardized protocol involves dissolving the compound in dimethyl sulfoxide (DMSO) at 10 mM, followed by dilution in saline or phosphate-buffered saline (PBS) for spiking biological matrices. Stability studies indicate that stock solutions remain viable for 6 months at -80°C and 1 month at -20°C .

In Vivo Formulation Strategies

For preclinical studies, inhalable dry powder formulations have been explored to enhance pulmonary delivery. Micronization via jet milling produces particles with a mass median aerodynamic diameter (MMAD) of 1–3 µm, ideal for deep lung deposition . Excipients such as distearoylphosphatidylcholine (DSPC) and lactose improve aerosolization efficiency .

Applications in Bioanalytical Methodologies

This compound is indispensable in quantifying Imatinib and its metabolites in biological fluids.

LC-MS/MS Quantification

A validated LC-MS/MS method uses this compound as an internal standard to correct for matrix effects and ionization variability. The assay demonstrates linearity over 5.012–2,999.700 ng/mL for Imatinib and 1.999–400.660 ng/mL for N-Desmethyl Imatinib, with inter-day precision <10% .

Table 3: Performance Metrics of LC-MS/MS Assay

ParameterValueSource
Linear Range5.012–2,999.700 ng/mL (Imatinib)
1.999–400.660 ng/mL (N-Desmethyl)
LLOQ5.012 ng/mL (Imatinib)
1.999 ng/mL (N-Desmethyl)
Extraction Recovery85–92%

化学反応の分析

Types of Reactions

N-Desmethyl Imatinib-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .

科学的研究の応用

Pharmacokinetic Studies

N-Desmethyl Imatinib-d8 is primarily utilized in pharmacokinetic modeling to understand the absorption, distribution, metabolism, and excretion of Imatinib and its metabolites. A study developed a whole-body physiologically based pharmacokinetic model that integrated N-Desmethyl Imatinib to simulate drug-drug interactions involving Imatinib as both a victim and perpetrator drug. The model demonstrated good predictive performance for various scenarios involving common co-medications such as rifampicin and ketoconazole .

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability> 97%
Metabolism EnzymesCYP2C8, CYP3A4
Percentage of Total Drug10% - 15%
Potency vs. BCR-ABL~3 times lower than Imatinib

Drug-Drug Interaction Studies

The compound is essential in assessing the impact of other drugs on the pharmacokinetics of Imatinib. For instance, studies have shown that co-administration with grape seed and green tea extracts significantly alters the pharmacokinetics of both Imatinib and N-Desmethyl Imatinib. High doses of these extracts resulted in substantial decreases in the maximum concentration (C_max) and overall exposure (AUC) of N-Desmethyl Imatinib, indicating potential interactions that could affect therapeutic efficacy .

Table 2: Impact of Herbal Extracts on N-Desmethyl Imatinib Pharmacokinetics

ExtractDose LevelC_max Reduction (%)AUC Reduction (%)
Grape Seed ExtractHigh79.2Significant
Green Tea ExtractHigh81.1Significant

Therapeutic Monitoring

Monitoring the levels of N-Desmethyl Imatinib is crucial for optimizing treatment regimens in patients with chronic myelogenous leukaemia (CML). A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma. This method allows for better management of therapy by correlating drug levels with clinical outcomes, thus enhancing patient safety and treatment effectiveness .

Case Studies and Clinical Applications

Several clinical studies have highlighted the importance of measuring N-Desmethyl Imatinib levels to predict patient responses to treatment. For example, variations in plasma concentrations of both Imatinib and its metabolite were linked to differences in progression-free survival among patients. The ability to quantify these compounds accurately enables clinicians to tailor treatments based on individual pharmacokinetic profiles .

Case Study Summary: Clinical Relevance of N-Desmethyl Imatinib Measurement

Study FocusFindings
CML Patient MonitoringCorrelation between metabolite levels and outcomes
Drug Interaction AssessmentsSignificant effects on pharmacokinetics with herbal supplements

作用機序

N-Desmethyl Imatinib-d8, like its parent compound Imatinib, inhibits the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia. This inhibition blocks the proliferation of leukemic cells and induces apoptosis. The compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, which are involved in various cellular processes .

類似化合物との比較

N-Desmethyl Imatinib (Non-Deuterated)

  • Pharmacokinetic Activity : N-desmethyl imatinib exhibits inhibitory activity against BCR-Abl comparable to imatinib but contributes only ~13.1% to the total plasma exposure (AUC) of imatinib .
  • Metabolic Pathway : Primarily formed via CYP3A4 and CYP2C8-mediated N-demethylation .
  • Clinical Relevance : Despite its activity, its lower plasma concentration limits its therapeutic impact compared to the parent drug .

N-Desmethyl Selumetinib

  • Metabolite-to-Parent Ratios : The geometric mean ratios for Cmax and AUC of N-desmethyl selumetinib to selumetinib are 6.7–7.2% and 5.9–8.3%, respectively, indicating lower metabolic conversion than imatinib .
  • Enzyme Involvement : Unlike imatinib, selumetinib’s metabolism is less dependent on CYP3A4, resulting in distinct pharmacokinetic interactions .

N-Desmethyl Sildenafil

  • Exposure Profile : Systemic exposure (Cmax and AUC) of N-desmethyl sildenafil closely mirrors its parent drug, sildenafil, with a t½ of ~3.5 hours .
  • Analytical Utility : Similar to N-desmethyl imatinib-d8, deuterated analogs of N-desmethyl sildenafil are used in bioanalytical assays but lack the therapeutic prominence of imatinib’s metabolite .

N-Desmethyl Clozapine-d8

  • Research Applications : This deuterated metabolite aids in elucidating clozapine’s metabolic fate, analogous to this compound. However, clozapine’s metabolism involves CYP1A2 and CYP3A4, differing from imatinib’s CYP2C8/CYP3A4 pathway .

Pharmacokinetic Data Comparison

Table 1: Key Pharmacokinetic Parameters

Compound Cmax (ng/mL or ng·h/mL) AUC (ng·h/mL) t½ (h) CYP Enzymes Involved
Imatinib 6399.6 ± 3162.8 105,160.8 6.2 CYP3A4, CYP2C8
N-Desmethyl Imatinib 7143.3 ± 2165.3 465.6 6.6 CYP3A4, CYP2C8
Selumetinib 1,200 (estimated) 15,000 8.1 CYP3A4 (minor)
N-Desmethyl Selumetinib 84 (estimated) 1,245 7.5 Not fully characterized

Table 2: Impact of Drug Interactions

Compound Interaction Agent Effect on Metabolite Reference
N-Desmethyl Imatinib Grape Seed/Green Tea ↓ Cmax (71.5%), ↓ AUC (72.1%)
N-Desmethyl Imatinib Genistein (CYP3A4 inducer) ↑ Cmax and AUC
Imatinib Ketoconazole (CYP3A4 inhibitor) ↓ Imatinib Cmax (63.7%)

Key Research Findings

Metabolic Stability : this compound’s deuterium labeling reduces metabolic degradation, improving its utility as a stable internal standard .

Enzyme Redundancy: CYP2D6 and CYP2C9 play minor roles in N-desmethyl imatinib formation, contrasting with clozapine metabolites, which rely on multiple CYP isoforms .

Therapeutic Limitations : Despite its activity, N-desmethyl imatinib’s low plasma AUC limits its clinical significance compared to selumetinib’s metabolite, which retains substantial MEK inhibitory activity .

生物活性

N-Desmethyl Imatinib-d8 (NDI-d8) is a stable isotope-labeled derivative of N-desmethyl imatinib (NDI), the primary active metabolite of imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity, pharmacokinetics, and therapeutic implications of NDI-d8, drawing from diverse research findings.

1. Pharmacokinetics of this compound

NDI-d8 is primarily studied for its pharmacokinetic properties, which are critical for understanding its efficacy and safety profile. The pharmacokinetics of NDI-d8 can be compared to its parent compound, imatinib.

Table 1: Pharmacokinetic Parameters of Imatinib and NDI

ParameterImatinibN-Desmethyl Imatinib (NDI)
C_max (ng/mL)6399.6 ± 3162.8465.6 ± 94.0
AUC (ng·h/mL)105,160.8 ± 75,643.27143.3 ± 2165.3
t_max (h)4.8 ± 2.36.7 ± 2.1
Half-life (h)6.2 ± 0.86.6 ± 0.5

The above table summarizes key pharmacokinetic parameters derived from various studies, indicating that while NDI has a lower peak concentration (C_max) compared to imatinib, it maintains a comparable half-life, suggesting sustained activity over time .

NDI functions similarly to imatinib by inhibiting the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML. Research indicates that NDI accumulates intracellularly in sensitive CML cell lines more effectively than imatinib, suggesting a potentially enhanced therapeutic effect in certain contexts . However, in multidrug-resistant variants of CML cells, such as K562/Dox cells, NDI's effectiveness is significantly reduced due to P-glycoprotein overexpression, which limits drug accumulation .

3. Therapeutic Implications and Case Studies

The therapeutic relevance of NDI is underscored by its role in patients who exhibit resistance to imatinib therapy. Studies have shown that monitoring plasma levels of both imatinib and its metabolite is essential for optimizing treatment regimens .

Case Study: Pharmacokinetic Variability in CML Patients

A study involving 308 patients undergoing treatment with imatinib revealed significant variability in drug levels and response rates, emphasizing the need for personalized dosing strategies that consider both imatinib and NDI levels . This variability can be attributed to factors such as genetic polymorphisms affecting drug metabolism via CYP3A4 and interactions with other medications .

4. Interaction with Other Compounds

Research has demonstrated that natural compounds like grape seed extract can significantly affect the pharmacokinetics of both imatinib and NDI. For instance, high doses of grape seed extract resulted in a marked decrease in the exposure levels of NDI by up to 79%, highlighting the importance of dietary considerations in managing therapy with these drugs .

5. Conclusion

This compound serves as an important tool for understanding the pharmacological profile of its parent compound, imatinib. Its biological activity reflects similar mechanisms but presents unique pharmacokinetic characteristics that warrant further investigation, especially in the context of drug resistance in CML treatment.

The ongoing research into the interactions between NDI and other compounds could provide insights into optimizing therapeutic strategies for patients with varying responses to standard treatments.

Q & A

Basic Research Questions

Q. How is N-Desmethyl Imatinib-d8 distinguished from its parent compound (Imatinib) in analytical studies?

Methodological Answer: this compound is differentiated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium labeling as a key identifier. The isotopic mass shift (d8 labeling) allows precise separation from non-deuterated metabolites. For validation, use certified reference standards (e.g., ≥98% purity by GC/LC-MS) to establish retention times and fragmentation patterns. Cross-validate with spiked biological matrices (e.g., plasma) to confirm specificity .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

Methodological Answer: Employ protein precipitation followed by LC-MS/MS for high sensitivity. Key steps include:

  • Plasma sample preparation with K2EDTA anticoagulant to prevent degradation .
  • Use of deuterated internal standards (e.g., this compound) to correct for matrix effects.
  • Validation parameters: Limit of quantification (LOQ ≤0.050 ng/mL), linearity (r² ≥0.99), and inter-day precision (<15% CV) .

Q. What quality controls are essential when using this compound as a reference standard?

Methodological Answer:

  • Purity verification : Confirm ≥98% purity via gas chromatography (GC) or LC-MS .
  • Isotopic integrity : Validate deuterium incorporation using high-resolution MS to ensure d8 labeling consistency .
  • Storage : Store at -20°C in sealed containers to prevent degradation or isotopic exchange .

Advanced Research Questions

Q. How does the metabolic stability of this compound influence pharmacokinetic (PK) modeling?

Methodological Answer: Metabolic stability studies should assess CYP3A4-mediated demethylation (the primary pathway for N-desmethyl metabolites ). Use:

  • In vitro hepatocyte assays to calculate intrinsic clearance (CLint).
  • Physiologically based PK (PBPK) modeling to extrapolate in vitro data to humans, incorporating deuterium’s kinetic isotope effect (slower metabolism) .
  • Compare with parent drug (Imatinib) PK data from clinical trials (e.g., dose-dependent cytogenetic responses ).

Q. What experimental strategies address discrepancies between in vitro and in vivo activity data of this compound?

Methodological Answer:

  • Comparative potency assays : Use kinase inhibition assays to quantify IC50 values for both Imatinib and its metabolite. Note that N-desmethyl metabolites may exhibit altered potency (e.g., selumetinib’s metabolite is 3-5x more potent ).
  • Tissue distribution studies : Apply LC-MS/MS to measure metabolite concentrations in target tissues (e.g., bone marrow) versus plasma, addressing potential compartmentalization .
  • Isotopic tracing : Use deuterated standards to track metabolite stability under physiological conditions .

Q. How to design a study assessing the pharmacodynamic (PD) contribution of this compound in combination therapies?

Methodological Answer:

  • Dose-ranging trials : Incorporate metabolite-to-parent drug ratios (e.g., 5–35% based on selumetinib data ) to evaluate additive/synergistic effects.
  • PK/PD modeling : Use nonlinear mixed-effects models (NONMEM) to correlate metabolite exposure (AUC0–48h) with clinical endpoints (e.g., Philadelphia chromosome suppression ).
  • Regulatory alignment : Follow ICH guidelines for metabolite safety testing, including genotoxicity and cardiovascular assessments .

特性

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-DBVREXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660716
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-28-9
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.8 g (300 mmol) of piperazine are suspended in a mixture of 25 ml of ethanol and 25 ml of water. After almost a clear solution has formed, 12.9 g (30 mmol) of 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide are added step by step. The yellow solution is boiled under reflux for 14 hours, cooled to room temperature and filtered over Celite. 100 ml of water is added to the solution, the ethanol is evaporated under vacuum and 30 ml of 1N NaOH is added, leading to crystallization of the product. Drying at 50 mbar and 60° C. yields N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide; Rf=0.15 (methylene chloride:ethyl acetate:methanol:conc. aqueous ammonium hydroxide solution=60:10:30:2); tR (HPLC)2) 14.6 min.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。